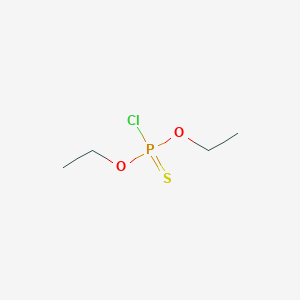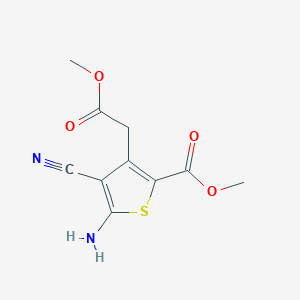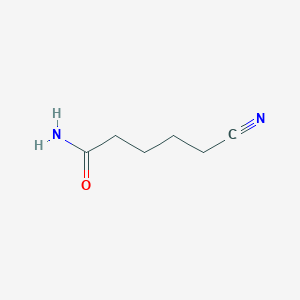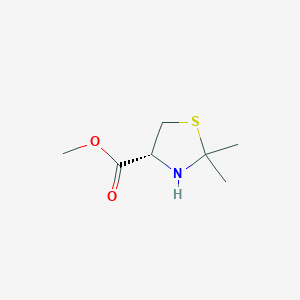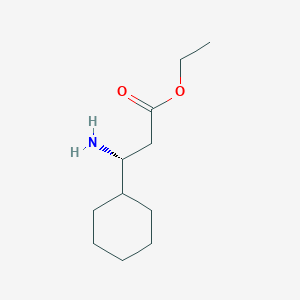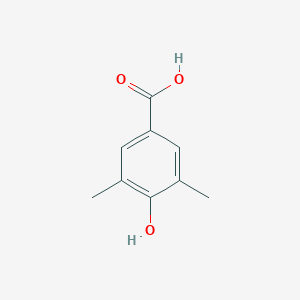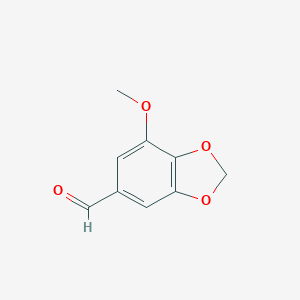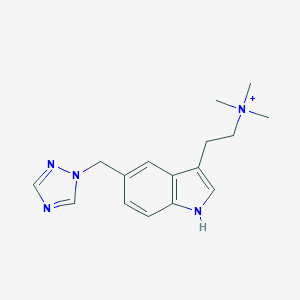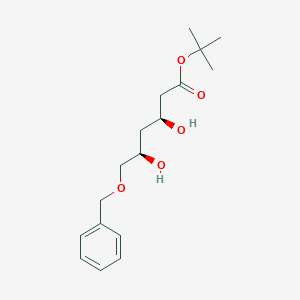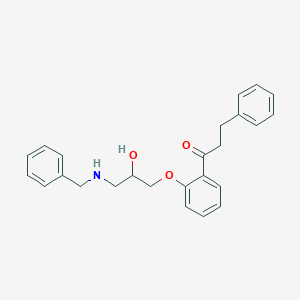
N-Depropyl N-Benzyl Propafenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Depropyl N-Benzyl Propafenone is a chemical compound with the molecular formula C25H27NO3 and a molecular weight of 389.49 g/mol. It is used in the preparation of Propafenone analogues, which are known for their antimalarial properties. The compound is characterized by its white solid appearance and solubility in ethanol and methanol.
Vorbereitungsmethoden
The synthesis of N-Depropyl N-Benzyl Propafenone involves several steps. One common method includes the reaction of 1-[2-[2-Hydroxy-3-[(phenylmethyl)amino]propoxy]phenyl]-3-phenyl-1-propanone with appropriate reagents under controlled conditions. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require specific temperatures and reaction times to achieve optimal yields. Industrial production methods may involve scaling up these reactions and optimizing them for higher efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
N-Depropyl N-Benzyl Propafenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions. The major products formed are typically oxidized derivatives of the original compound.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Wissenschaftliche Forschungsanwendungen
N-Depropyl N-Benzyl Propafenone has several scientific research applications:
Biology: The compound is investigated for its biological activity, particularly its antimalarial properties. Researchers study its effects on different biological systems and its potential as a therapeutic agent.
Medicine: this compound and its analogues are explored for their potential use in treating diseases, especially malaria. Their efficacy, safety, and mechanism of action are subjects of ongoing research.
Industry: The compound is used in the development of new drugs and chemical products. Its properties make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism of action of N-Depropyl N-Benzyl Propafenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-Depropyl N-Benzyl Propafenone is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Propafenone: A class 1C antiarrhythmic agent used in the management of paroxysmal atrial fibrillation and ventricular arrhythmias
Flecainide: Another class 1C antiarrhythmic drug with similar properties but different chemical structure.
Lidocaine: A class 1B antiarrhythmic agent with local anesthetic properties.
These compounds share some similarities in their mechanisms of action and therapeutic applications but differ in their chemical structures and specific uses.
Eigenschaften
IUPAC Name |
1-[2-[3-(benzylamino)-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c27-22(18-26-17-21-11-5-2-6-12-21)19-29-25-14-8-7-13-23(25)24(28)16-15-20-9-3-1-4-10-20/h1-14,22,26-27H,15-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPMNSBIUSAYFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CNCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
